![molecular formula C15H14ClN3O2S B2843105 N-(4-(2-((4-chlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide CAS No. 923164-56-1](/img/structure/B2843105.png)
N-(4-(2-((4-chlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-(4-(2-((4-chlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide” is a complex organic molecule that contains several functional groups and structural features. It has a thiazole ring, which is a type of heterocyclic compound containing sulfur and nitrogen . It also contains a carboxamide group, a chlorophenyl group, and a cyclopropane ring.
Molecular Structure Analysis
The molecular structure of this compound can be analyzed based on its functional groups and connectivity. The presence of the thiazole ring, carboxamide group, chlorophenyl group, and cyclopropane ring would all contribute to its chemical behavior .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by its functional groups. For example, the carboxamide group might participate in hydrolysis or condensation reactions, and the chlorophenyl group could undergo nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the carboxamide could increase its solubility in polar solvents .Scientific Research Applications
Antimicrobial Activity
These compounds have shown promising antimicrobial activity. They have been evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species . This makes them potential candidates for the development of new antimicrobial drugs .
Anticancer Activity
The compounds have shown anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay . This suggests that they could be used in the development of new anticancer therapies .
Drug Designing
Molecular docking studies have been carried out to study the binding mode of active compounds with receptor using Schrodinger v11.5 . The results demonstrated that these compounds displayed good docking score within binding pocket of the selected PDB ID (1JIJ, 4WMZ and 3ERT) and has the potential to be used as lead compounds for rational drug designing .
Antifungal Activity
Most of the tested compounds showed potent antifungal activity . This suggests that they could be used in the development of new antifungal drugs .
Anti-inflammatory Activity
These compounds also exhibited good anti-inflammatory activity . This suggests that they could be used in the development of new anti-inflammatory drugs .
Antibacterial Activity
The compounds also showed moderate antibacterial activity towards sensitive as well as resistant bacterial strains . This suggests that they could be used in the development of new antibacterial drugs .
Future Directions
Mechanism of Action
Target of Action
Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Mode of Action
For instance, some thiazole derivatives have been found to exhibit antimicrobial activity by blocking the biosynthesis of certain bacterial lipids .
Biochemical Pathways
Thiazole derivatives have been found to interact with a variety of biochemical pathways, leading to a range of downstream effects .
Pharmacokinetics
The physicochemical properties and spectroanalytical data of similar compounds have been confirmed .
Result of Action
Thiazole derivatives have been found to exhibit a range of effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
properties
IUPAC Name |
N-[4-[2-(4-chloroanilino)-2-oxoethyl]-1,3-thiazol-2-yl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O2S/c16-10-3-5-11(6-4-10)17-13(20)7-12-8-22-15(18-12)19-14(21)9-1-2-9/h3-6,8-9H,1-2,7H2,(H,17,20)(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRNFKXAJPQUSIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(2-((4-chlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.